molecular formula C12H10F3NO4 B3373799 2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1016508-24-9

2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3373799
CAS No.: 1016508-24-9
M. Wt: 289.21 g/mol
InChI Key: WGFXQNVVZIGPMB-UHFFFAOYSA-N
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Description

2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid (CAS: 1016706-55-0) is a pyrrolidine-based compound featuring a 2-oxo group, a carboxylic acid substituent at position 3, and a 3-(trifluoromethoxy)phenyl moiety at position 1 of the pyrrolidine ring . Its molecular formula is C₁₂H₁₀F₃NO₄, with a molecular weight of 289.21 g/mol. The trifluoromethoxy (–OCF₃) group is a key structural element, contributing to its electronic and steric properties. This group enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs . The compound is utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators, due to its balanced polarity and hydrogen-bonding capabilities from the carboxylic acid and ketone groups .

Properties

IUPAC Name

2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)20-8-3-1-2-7(6-8)16-5-4-9(10(16)17)11(18)19/h1-3,6,9H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFXQNVVZIGPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

    Oxidation: The ketone group is typically introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Acids/Bases: Hydrolysis reactions often require acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Neuropharmacological Research

The compound has been studied for its potential neuroprotective effects. It is structurally related to Levetiracetam, a well-known antiepileptic drug. Research indicates that derivatives of pyrrolidine compounds, such as this one, can exhibit protective effects against hypoxic and ischemic conditions in the central nervous system. This is particularly relevant for developing treatments for conditions like stroke and traumatic brain injury .

Antiepileptic Properties

Given its structural similarities to Levetiracetam, the compound is being investigated for its efficacy in treating epilepsy. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter release and have anticonvulsant properties, making them candidates for further clinical evaluation in epilepsy management .

Case Study 1: Neuroprotection in Ischemia

A study published in Journal of Medicinal Chemistry explored the protective effects of various pyrrolidine derivatives, including the compound, against neuronal damage induced by ischemic conditions. The results demonstrated significant neuroprotective properties, suggesting that the compound could be developed into a therapeutic agent for ischemic stroke .

Case Study 2: Anticonvulsant Activity

In another investigation, researchers evaluated the anticonvulsant activity of the compound using animal models of epilepsy. The findings indicated that it reduced seizure frequency and severity compared to control groups, supporting its potential as a new antiepileptic drug .

Mechanism of Action

The mechanism of action of 2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Substituent Oxo Position Ring Type Molecular Weight (g/mol) Key Features
Target : this compound C₁₂H₁₀F₃NO₄ 3-(trifluoromethoxy)phenyl 2 Pyrrolidine 289.21 High polarity due to –OCF₃ and carboxylic acid; moderate lipophilicity
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 338754-66-8) C₁₅H₁₁F₃NO₃ 3-(trifluoromethyl)benzyl 2 Pyridine 310.25 Pyridine ring increases aromaticity; trifluoromethyl (–CF₃) reduces polarity compared to –OCF₃
2-Oxo-1-(triphenylmethyl)-3-pyrrolidinecarboxylic acid (CAS: 1951444-98-6) C₂₄H₂₁NO₃ Triphenylmethyl 2 Pyrrolidine 371.43 Bulky triphenylmethyl group reduces solubility; steric hindrance limits reactivity
5-Oxo-1-[3-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 923178-11-4) C₁₄H₁₇NO₃ 3-isopropylphenyl 5 Pyrrolidine 247.29 Oxo at position 5 alters ring conformation; isopropyl group increases hydrophobicity
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic Acid (CAS: 1016499-07-2) C₁₄H₁₃F₃NO₃ 3-(trifluoromethyl)benzyl 5 Pyrrolidine 300.26 Benzyl linker enhances flexibility; trifluoromethyl group lowers metabolic stability compared to –OCF₃
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid (CAS: 1285474-88-5) C₁₂H₁₀F₃NO₄ 4-(trifluoromethoxy)phenyl 5 Pyrrolidine 289.21 Para-substituted –OCF₃ alters electronic distribution vs. meta-substituted target compound

Key Findings and Implications

Substituent Effects: –OCF₃ vs. –CF₃: The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects and higher polarity than trifluoromethyl (–CF₃), as seen in pyridine-based analogs . Positional Isomerism: The meta-substituted –OCF₃ in the target compound vs. para-substituted –OCF₃ (CAS: 1285474-88-5) results in distinct electronic profiles. Meta substitution may improve binding to targets with steric constraints .

Ring System Variations: Pyrrolidine vs. For example, the pyridine analog (CAS: 338754-66-8) may exhibit stronger interactions with aromatic residues in enzyme active sites .

Oxo Position: Oxo at position 2 (target) vs. 5 (CAS: 923178-11-4) alters the electron density of the pyrrolidine ring. The 2-oxo group in the target compound may stabilize enolate intermediates, enhancing reactivity in synthetic applications .

Pharmacological Relevance :

  • Compounds with benzyl-linked substituents (e.g., CAS: 1016499-07-2) show increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • The target compound’s balance of polarity and steric bulk makes it a versatile scaffold for optimizing pharmacokinetic properties in drug design .

Biological Activity

2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid (CAS Number: 1016508-24-9) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₀F₃NO₄
Molecular Weight 289.21 g/mol
IUPAC Name This compound
PubChem CID 24688926
Appearance Powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, particularly using the A549 human lung adenocarcinoma model.

In a comparative study, the compound exhibited cytotoxicity similar to that of cisplatin, a standard chemotherapy agent. The MTT assay results indicated that at a concentration of 100 µM, the compound significantly reduced cell viability in A549 cells, demonstrating structure-dependent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens. In vitro tests showed that it effectively inhibited the growth of several clinically significant bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Anticancer Efficacy : In a study published in 2022, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the trifluoromethoxy group significantly enhanced the anticancer activity against A549 cells .
  • Antimicrobial Screening : A comprehensive screening of various pyrrolidine derivatives revealed that those containing trifluoromethyl groups exhibited superior antimicrobial activity against resistant strains compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

Research has shown that the presence of the trifluoromethoxy group enhances the biological activity of pyrrolidine derivatives. For instance, compounds with this functional group demonstrated improved potency in inhibiting key enzymes involved in cancer proliferation and bacterial resistance mechanisms. This is attributed to increased lipophilicity and electron-withdrawing effects that enhance binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, and what are their typical yields?

  • Methodology : A widely used approach involves cyclocondensation of 3-(trifluoromethoxy)aniline derivatives with cyclopropane-1,1-dicarboxylates under mild acidic conditions. For example, reacting 3-chloro-4-fluoroaniline with cyclopropane-1,1-dicarboxylate yields a structurally analogous pyrrolidine-3-carboxylic acid derivative with a 65% yield . Key reagents include DMF or toluene as solvents, with palladium or copper catalysts for functional group modifications in related syntheses .
  • Limitations : Low yields may arise from steric hindrance at the trifluoromethoxy-substituted phenyl ring. Optimization via microwave-assisted synthesis or alternative catalysts (e.g., Pd/C for hydrogenation) could mitigate this .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR : The trifluoromethoxy group exhibits distinct ¹⁹F NMR shifts between -55 to -60 ppm. The pyrrolidine ring protons show characteristic splitting patterns (e.g., δ 3.5–4.0 ppm for the carboxylic acid proton) .
  • LCMS/HPLC : Molecular ion peaks at m/z ~307 (M+H⁺) and purity >95% are typical, with retention times dependent on mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) .
    • Validation : Cross-referencing with X-ray crystallography (for solid-state conformation) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) enhances reliability .

Q. What biological activities are associated with structurally related pyrrolidine-3-carboxylic acid derivatives?

  • Pharmacological Targets : Analogous compounds, such as 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylic acid, inhibit bacterial topoisomerases or act as kinase modulators .
  • Structure-Activity Insights : The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability in in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of trifluoromethoxy-containing pyrrolidine derivatives?

  • Strategies :

  • Catalyst Screening : Replace traditional Pd/C with Buchwald-Hartwig palladium catalysts to enhance coupling efficiency for aryl halide intermediates .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during cyclization, or switch to ionic liquids for improved regioselectivity .
    • Case Study : A 20% yield increase was achieved for a related compound by substituting KMnO₄ with TEMPO/oxone in oxidation steps .

Q. How should researchers resolve discrepancies between theoretical and observed spectral data for novel derivatives?

  • Approach :

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility in the pyrrolidine ring, which may cause unexpected splitting .
  • Isotopic Labeling : Incorporate ¹³C-labeled carboxylic acid groups to confirm peak assignments in complex LCMS fragmentation patterns .
    • Example : In a study of 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, ESIMS m/z 311.1 (M+H⁺) matched theoretical values after correcting for sodium adduct interference .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic Conditions : Hydrolysis of the pyrrolidine ring’s lactam moiety generates 3-(trifluoromethoxy)aniline byproducts .
  • Oxidative Stress : The trifluoromethoxy group is resistant to oxidation, but the carboxylic acid may decarboxylate at >80°C .
    • Mitigation : Store at -20°C in amber vials under nitrogen. Monitor degradation via UPLC-PDA for low-level impurities .

Q. How does the trifluoromethoxy substituent influence regioselectivity in further functionalization reactions?

  • Reactivity Insights :

  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, directing substitutions to the meta position .
  • Cross-Coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to overcome steric hindrance during C-C bond formation .
    • Case Study : Fluorination of a related pyrrolidine derivative at the 4-position improved binding affinity to a protease target by 10-fold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
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2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

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